molecular formula C25H33O2P B12884729 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol

2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol

Cat. No.: B12884729
M. Wt: 396.5 g/mol
InChI Key: RRXXVLUZEFNWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol is an organophosphorus compound widely used as a ligand in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol typically involves the reaction of 2-bromo-6-methoxy-[1,1’-biphenyl]-2-ol with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, substituted biphenyl derivatives, and complex organometallic compounds .

Scientific Research Applications

2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include palladium, nickel, and other transition metals, which are involved in cross-coupling and other catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol is unique due to its specific combination of steric and electronic properties, which enhance its performance as a ligand in various catalytic processes. The presence of the methoxy group provides additional electron-donating effects, improving the stability and reactivity of the metal complexes formed .

Properties

Molecular Formula

C25H33O2P

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-3-methoxyphenol

InChI

InChI=1S/C25H33O2P/c1-27-23-17-10-16-22(26)25(23)21-15-8-9-18-24(21)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20,26H,2-7,11-14H2,1H3

InChI Key

RRXXVLUZEFNWDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)O

Origin of Product

United States

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